molecular formula C19H20N4O7 B11121221 3,4,5-Trimethoxy-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide

3,4,5-Trimethoxy-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B11121221
M. Wt: 416.4 g/mol
InChI Key: BPBFRLOVKYXPKX-UFFVCSGVSA-N
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Description

3,4,5-Trimethoxy-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzamide core substituted with trimethoxy groups and a hydrazino linkage to a nitrobenzylidene moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation: The acid chloride is then reacted with an appropriate amine, such as 2-(2-hydrazino-2-oxoethyl)amine, to form the benzamide intermediate.

    Condensation Reaction: The benzamide intermediate undergoes a condensation reaction with 4-nitrobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products

    Reduction: Formation of 3,4,5-trimethoxy-N-(2-(2-(4-aminobenzylidene)hydrazino)-2-oxoethyl)benzamide.

    Substitution: Formation of derivatives with different substituents replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The nitrobenzylidene moiety can be used to introduce photo-reactive properties, enabling the study of dynamic biological processes.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The presence of the nitro group and the hydrazino linkage suggests possible applications in developing anti-cancer or anti-inflammatory agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which 3,4,5-Trimethoxy-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the hydrazino and nitrobenzylidene groups, making it less reactive.

    4-Nitrobenzylidenehydrazine: Lacks the benzamide and trimethoxy groups, limiting its applications.

    3,4,5-Trimethoxy-N-(2-oxoethyl)benzamide: Lacks the hydrazino and nitrobenzylidene groups, reducing its versatility.

Uniqueness

3,4,5-Trimethoxy-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the nitrobenzylidene moiety allows for photo-reactive properties, while the hydrazino linkage provides opportunities for further chemical modifications.

Properties

Molecular Formula

C19H20N4O7

Molecular Weight

416.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C19H20N4O7/c1-28-15-8-13(9-16(29-2)18(15)30-3)19(25)20-11-17(24)22-21-10-12-4-6-14(7-5-12)23(26)27/h4-10H,11H2,1-3H3,(H,20,25)(H,22,24)/b21-10+

InChI Key

BPBFRLOVKYXPKX-UFFVCSGVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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